

# N-(1-phenylethyl)propan-2-amine molecular weight

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Compound of Interest		
Compound Name:	N-(1-phenylethyl)propan-2-amine	
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An In-depth Technical Guide to N-(1-phenylethyl)propan-2-amine

#### **Abstract**

N-(1-phenylethyl)propan-2-amine, a secondary amine with the chemical formula C<sub>11</sub>H<sub>17</sub>N, is a compound of interest in various chemical and pharmaceutical research fields.[1] Its structure, featuring a phenylethyl group attached to an isopropylamine moiety, includes a chiral center, leading to the existence of (R)- and (S)-enantiomers. This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, analytical characterization, and known biological interactions, tailored for researchers and professionals in drug development.

## **Physicochemical Properties**

**N-(1-phenylethyl)propan-2-amine** is a versatile building block in organic synthesis. Its key quantitative properties are summarized in the table below for easy reference.



Property	Value
Molecular Formula	C11H17N[1][2][3]
Molecular Weight	163.26 g/mol [1][2]
IUPAC Name	N-(1-phenylethyl)propan-2-amine
CAS Number	87861-38-9[1][2]
Boiling Point	215 °C[4]
Density	0.898 g/cm <sup>3</sup> [4]
Flash Point	77 °C[4]
рКа	9.77 ± 0.29 (Predicted)[3]

## Synthesis and Experimental Protocols

The synthesis of **N-(1-phenylethyl)propan-2-amine** can be achieved through several routes. The most common methods are reductive amination and biocatalytic transamination, which are detailed below.

#### **Reductive Amination**

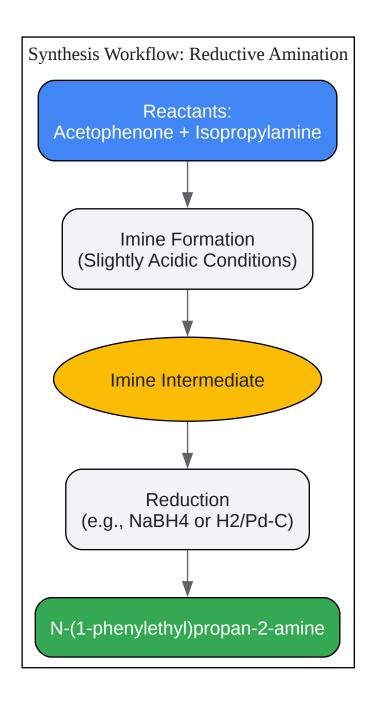
This is a conventional and straightforward method for synthesizing secondary amines.

#### Protocol:

- Imine Formation: Acetophenone is reacted with isopropylamine in a suitable solvent (e.g., methanol or ethanol). The reaction is typically carried out under neutral or slightly acidic conditions to facilitate the formation of the imine intermediate.
- Reduction: The resulting imine is reduced in situ without isolation. A common reducing agent
  for this step is sodium borohydride (NaBH<sub>4</sub>) or sodium cyanobohydride (NaBH<sub>3</sub>CN).
   Alternatively, catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C)
  can be employed.



Work-up and Purification: Following the reduction, the reaction mixture is quenched, and the
solvent is removed under reduced pressure. The crude product is then purified using
standard techniques such as column chromatography or distillation to yield N-(1phenylethyl)propan-2-amine.



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Caption: Reductive Amination Synthesis Workflow.



#### **Transaminase-Mediated Synthesis**

This biocatalytic method offers a green and highly stereoselective alternative for producing enantiopure amines.[5][6]

#### Protocol:

- Biocatalyst Preparation: Whole-cell biocatalysts expressing a suitable (R)- or (S)transaminase are prepared and immobilized.[6]
- Reaction Setup: The prochiral ketone (acetophenone) is mixed with an amine donor (e.g., isopropylamine) in a buffered aqueous solution. The immobilized transaminase is then added to the mixture.
- Biocatalytic Reaction: The reaction is incubated under controlled conditions of temperature (e.g., 40-50 °C) and pH (e.g., pH 8.0) to allow for the enzymatic conversion of the ketone to the chiral amine.[6]
- Product Recovery: After the reaction reaches sufficient conversion, the biocatalyst is filtered
  off. The product is extracted from the aqueous phase using an organic solvent. The solvent
  is then evaporated, and the product is purified to yield the enantiopure N-(1phenylethyl)propan-2-amine.[6]

## **Analytical Characterization Protocols**

Structural confirmation and purity assessment of **N-(1-phenylethyl)propan-2-amine** are typically performed using spectroscopic methods.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the molecular structure.

<sup>1</sup>H-NMR Spectroscopy Protocol:

- A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>).
- The <sup>1</sup>H-NMR spectrum is acquired on a standard NMR spectrometer.



• Expected signals include multiplets for the aromatic protons, a quartet for the methine proton of the phenylethyl group, a multiplet for the methine proton of the isopropyl group, a doublet for the methyl protons of the phenylethyl group, and two doublets for the diastereotopic methyl protons of the isopropyl group. The N-H proton typically appears as a broad singlet. [7]

#### <sup>13</sup>C-NMR Spectroscopy Protocol:

- A concentrated sample is prepared in a deuterated solvent.
- The <sup>13</sup>C-NMR spectrum is acquired.
- Characteristic chemical shifts are expected for the carbon atoms.[1] The aromatic carbons resonate between δ 125 and 145 ppm. The benzylic carbon (C<sub>6</sub>H<sub>5</sub>-CH-N) appears around δ 54.0 ppm, and the methine carbon of the isopropyl group is observed at approximately δ 44.5 ppm.

Carbon Assignment	Approximate Chemical Shift ( $\delta$ , ppm)
Aromatic Quaternary Carbon (C-Ar)	~145.1
Aromatic Methine Carbons (CH-Ar)	126 - 129
Chiral Methine Carbon (C <sub>6</sub> H <sub>5</sub> -CH-N)	~54.0
Isopropyl Methine Carbon (N-CH-(CH <sub>3</sub> ) <sub>2</sub> )	~44.5
Phenyl-adjacent Methyl Carbon	~24
Isopropyl Methyl Carbons	~24
Note: Chemical shifts can vary based on experimental conditions.	

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

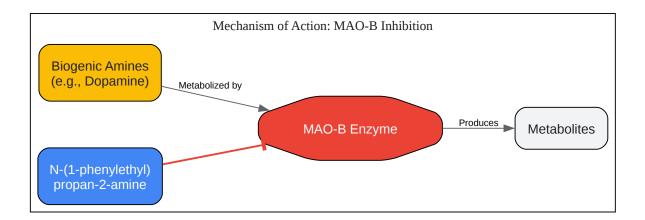
Protocol:



- The IR spectrum is obtained using a thin film of the liquid sample between salt plates or as a KBr pellet for a solid sample.
- As a secondary amine, a characteristic N-H stretching absorption is expected as a single, weak-to-medium band around 3350-3310 cm<sup>-1</sup>.[7][8]
- The C-N stretching vibration for an aliphatic amine is typically observed in the 1250-1020 cm<sup>-1</sup> region.[8] Aromatic C-H and C=C stretching bands will also be present.

## **Biological Activity and Signaling Pathway**

The (R)-enantiomer of **N-(1-phenylethyl)propan-2-amine** has been identified as an inhibitor of the enzyme amine oxidase [flavin-containing] B, more commonly known as monoamine oxidase B (MAO-B).[5] MAO-B is a crucial enzyme in the metabolic pathway of various biogenic and xenobiotic amines, including neurotransmitters.[5] Inhibition of MAO-B can lead to an increase in the levels of these neurotransmitters, which is a therapeutic strategy for certain neurological disorders.



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Caption: Inhibition of MAO-B by N-(1-phenylethyl)propan-2-amine.



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